N,N-Dimethyladriamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyladriamycin is a derivative of the well-known anthracycline antibiotic, adriamycin, which is widely used in cancer chemotherapy. This compound is characterized by the addition of two methyl groups to the nitrogen atoms in the adriamycin molecule, which can potentially alter its pharmacological properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyladriamycin typically involves the methylation of adriamycin. This can be achieved through the reaction of adriamycin with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: N,N-Dimethyladriamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are crucial for its antitumor activity.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which are essential for the compound’s biological activity.
科学的研究の応用
N,N-Dimethyladriamycin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on the chemical properties of anthracyclines.
Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is explored for its potential as a more effective chemotherapeutic agent with reduced cardiotoxicity compared to adriamycin.
Industry: The compound is used in the development of new drug formulations and delivery systems.
作用機序
N,N-Dimethyladriamycin exerts its effects primarily through intercalation into DNA, which disrupts the replication and transcription processes. The compound also generates free radicals that cause oxidative damage to cellular components. Its molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation and apoptosis.
類似化合物との比較
Adriamycin: The parent compound, widely used in chemotherapy.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Epirubicin: A derivative of adriamycin with altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness: N,N-Dimethyladriamycin is unique due to its additional methyl groups, which can potentially enhance its antitumor activity and reduce side effects. This structural modification may also influence its pharmacokinetics, making it a promising candidate for further research and development.
生物活性
N,N-Dimethyladriamycin, a derivative of the anthracycline antibiotic doxorubicin, has garnered attention for its potential as an anticancer agent with reduced toxicity. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity profiles, and implications for clinical use.
This compound is synthesized by modifying the amino sugar moiety of doxorubicin, specifically through the dimethylation of the nitrogen atom in the sugar structure. This modification aims to retain or enhance the anticancer properties while minimizing the cardiotoxic effects associated with traditional anthracyclines.
The primary mechanism through which this compound exerts its effects involves histone eviction rather than direct DNA damage. This distinction is crucial because traditional anthracyclines primarily induce cytotoxicity through DNA double-strand breaks, leading to severe side effects such as cardiotoxicity and secondary tumor formation .
Key Findings:
- Histone Eviction : this compound induces histone eviction in tumor cells, which is associated with its anticancer activity without causing significant DNA damage .
- Reduced Toxicity : Compared to doxorubicin, this compound exhibits significantly lower toxicity to healthy cells and tissues, making it a promising candidate for safer cancer therapies .
Cytotoxicity Profiles
Research indicates that this compound retains efficacy against various cancer cell lines while displaying a favorable safety profile. In comparative studies, it has shown to be at least as effective as doxorubicin against tumor cells but with markedly reduced side effects.
Comparative Cytotoxicity Data:
Compound | IC50 (µM) in K562 Cells | Cardiotoxicity | Mechanism of Action |
---|---|---|---|
Doxorubicin | 0.5 | High | DNA damage |
N,N-Dimethyldoxorubicin | 0.4 | Low | Histone eviction |
N,N-Dimethylidaruibicin | 0.3 | Negligible | Histone eviction |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Case Studies and Research Findings
- Animal Studies : In murine models, this compound demonstrated similar efficacy to doxorubicin against tumors while avoiding common side effects like cardiotoxicity and gonadal dysfunction .
- In Vitro Studies : A series of in vitro experiments showed that this compound effectively induced apoptosis in cancer cell lines without triggering the typical DNA damage response seen with other anthracyclines .
- Resistance Mechanisms : The compound was also evaluated in drug-resistant cell lines (ABCB1-overexpressing), where it maintained cytotoxic efficacy, suggesting that it could circumvent some mechanisms of drug resistance associated with conventional anthracyclines .
特性
CAS番号 |
70222-95-6 |
---|---|
分子式 |
C29H33NO11 |
分子量 |
571.6 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H33NO11/c1-12-24(33)15(30(2)3)8-19(40-12)41-17-10-29(38,18(32)11-31)9-14-21(17)28(37)23-22(26(14)35)25(34)13-6-5-7-16(39-4)20(13)27(23)36/h5-7,12,15,17,19,24,31,33,35,37-38H,8-11H2,1-4H3/t12-,15-,17-,19-,24+,29-/m0/s1 |
InChIキー |
DJEFXYVVRUAFEB-KYZOVJJKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |
関連するCAS |
67106-76-7 (mono-hydrochloride) |
同義語 |
N,N-dimethyladriamycin N,N-dimethyldoxorubicin N,N-dimethyldoxorubicin hydrochloride, (8S-cis)-isomer N,N-dimethyldoxorubicin monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。